molecular formula C26H21N5O4 B14121160 N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide

N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B14121160
M. Wt: 467.5 g/mol
InChI Key: SMHOLMGDXFWDNG-UHFFFAOYSA-N
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Description

“N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide” is a complex organic compound that features multiple functional groups, including a furan ring, a pyrazole ring, a pyrimidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide” typically involves multi-step organic reactions The process may start with the preparation of the furan and pyrazole intermediates, followed by their coupling with the pyrimidine derivative

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The pyrazole ring can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrimidine ring could produce dihydropyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(furan-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide: Lacks the pyrimidine ring.

    N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methoxy)acetamide: Has a methoxy group instead of a p-tolyloxy group.

Uniqueness

The uniqueness of “N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide” lies in its combination of multiple functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21N5O4

Molecular Weight

467.5 g/mol

IUPAC Name

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C26H21N5O4/c1-17-9-11-19(12-10-17)35-16-25(33)28-23-14-21(22-8-5-13-34-22)30-31(23)26-27-20(15-24(32)29-26)18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,28,33)(H,27,29,32)

InChI Key

SMHOLMGDXFWDNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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